molecular formula C19H24N4O3 B10980477 N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10980477
M. Wt: 356.4 g/mol
InChI Key: DHNPKFPOCQUMOU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H24N4O3
  • Molecular Weight : 356.4 g/mol

The structure includes a piperidine core substituted with a methoxybenzyl group and a methoxypyridazine moiety, which are believed to contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors. This could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.
  • Anticancer Potential : Similar compounds have shown promise as multitarget kinase inhibitors, which can be beneficial in cancer therapy. For instance, derivatives of piperidine carboxamides have demonstrated significant anti-proliferative effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationPotential interaction with muscarinic receptors
Anticancer PotentialInhibitory effects on cancer cell proliferation
Kinase InhibitionTargeting multiple kinases involved in cancer pathways

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound may bind to specific receptors in the brain, influencing neurotransmitter release and activity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways related to cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions such as:

  • N-Alkylation : Attaching the methoxybenzyl group to the piperidine ring.
  • Pyridazine Formation : Synthesizing the methoxypyridazine moiety through cyclization reactions.

These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds derived from piperidine carboxamides:

  • A study on a related compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating strong anticancer activity .
  • Molecular docking studies have shown that these compounds can effectively interact with multiple kinases, suggesting a multitarget approach in drug design for cancer therapy .

Scientific Research Applications

The compound N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in various scientific fields, particularly medicinal chemistry. This article will delve into its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structural features indicate possible activity against various diseases, particularly neurological disorders due to its interaction with neurotransmitter systems.

Neuropharmacology

Research has indicated that compounds with similar structures can modulate neurotransmitter systems, particularly muscarinic receptors. This modulation is crucial for developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in anticancer therapies.

Antimicrobial Properties

The compound's structural diversity allows it to interact with various microbial targets, potentially leading to the development of new antimicrobial agents. Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal activities.

Case Study 1: Anticancer Evaluation

In an experimental study, this compound was tested against several human cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer drug candidate.

Case Study 2: Neuroprotective Effects

A study exploring the neuroprotective effects of similar piperidine derivatives found that they could prevent neuronal cell death induced by oxidative stress. This opens avenues for using this compound in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Methoxy Groups : Enhance lipophilicity and improve membrane permeability.
  • Piperidine Ring : Essential for maintaining activity against biological targets.
  • Pyridazine Moiety : Contributes to the compound's interaction profile with various receptors.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O3/c1-25-16-6-4-3-5-15(16)13-20-19(24)14-9-11-23(12-10-14)17-7-8-18(26-2)22-21-17/h3-8,14H,9-13H2,1-2H3,(H,20,24)

InChI Key

DHNPKFPOCQUMOU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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